molecular formula C10H18O3 B12530284 7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester CAS No. 820244-96-0

7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester

Cat. No.: B12530284
CAS No.: 820244-96-0
M. Wt: 186.25 g/mol
InChI Key: RBWPLCSWXNREMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester is a chemical compound with the molecular formula C10H18O3. It is a derivative of octenoic acid and is characterized by the presence of a hydroxyl group and a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester typically involves the esterification of 7-Octenoic acid, 3-hydroxy-7-methyl- with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

7-Octenoic acid, 3-hydroxy-7-methyl-+MethanolAcid Catalyst7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester+Water\text{7-Octenoic acid, 3-hydroxy-7-methyl-} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 7-Octenoic acid, 3-hydroxy-7-methyl-+MethanolAcid Catalyst​7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-Octenoic acid, 3-oxo-7-methyl-, methyl ester.

    Reduction: Formation of 7-Octenoic acid, 3-hydroxy-7-methyl-, methyl alcohol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Octanoic acid, 3-hydroxy-, methyl ester: Similar structure but lacks the double bond and methyl group at the 7th position.

    7-Octenoic acid, methyl ester: Similar structure but lacks the hydroxyl group at the 3rd position.

    3-Hydroxy-7-methyl-octanoic acid: Similar structure but lacks the ester group.

Uniqueness

7-Octenoic acid, 3-hydroxy-7-methyl-, methyl ester is unique due to the presence of both a hydroxyl group and a methyl ester group, along with a double bond at the 7th position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

820244-96-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-hydroxy-7-methyloct-7-enoate

InChI

InChI=1S/C10H18O3/c1-8(2)5-4-6-9(11)7-10(12)13-3/h9,11H,1,4-7H2,2-3H3

InChI Key

RBWPLCSWXNREMV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCC(CC(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.